Hexachlorocyclohexane

Description

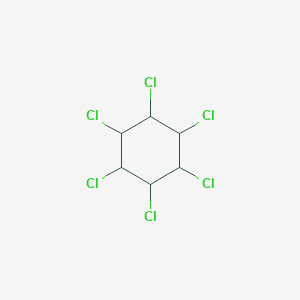

Structure

3D Structure

Properties

IUPAC Name |

1,2,3,4,5,6-hexachlorocyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYXXMFPNIAWKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl6, Array | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2020684, DTXSID7020685, DTXSID2020686, DTXSID7020687, DTXSID5024134, DTXSID0024135, DTXSID901310407 | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexachlorocyclohexane (all isomers) appears as white to yellow powder or flakes. Musty odor. The gamma isomer is known as lindane, a systemic insecticide. Toxic by ingestion or inhalation., WHITE TO BROWNISH FLAKES OR WHITE CRYSTALLINE POWDER, WITH CHARACTERISTIC ODOUR. | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Insoluble in water, Soluble in 100% alcohol, chloroform, ether, SOL IN ETHYL ALCOHOL & ETHYL ETHER, Practically insoluble in water., Soluble in benzene and chloroform., Solubility in water: very poor | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.675, 1.9 g/cm³ | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

VP: 0.0317 mm Hg at 20 °C, VP: Approx 0.5 mm Hg at 60 °C | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

The crude product contains up to 4% of heptachlorocyclohexane & traces of octachlorocyclohexane. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White or yellowish powder or flakes, White crystalline powder, White-colored powder, Colorless, sand-like powder, Grayish or brownish amorphous solid /crude product/ | |

CAS No. |

608-73-1, 58-89-9, 319-84-6, 319-85-7, 319-86-8, 6108-10-7, 6108-11-8, 6108-12-9, 6108-13-0, 119911-69-2 | |

| Record name | HEXACHLOROCYCLOHEXANE (ALL ISOMERS) | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18038 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Cyclohexane, 1,2,3,4,5,6-hexachloro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=608-73-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lindane [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000319868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | HCH [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epsilon-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | zeta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | eta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | theta-HCH | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006108130 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=755895 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | .delta.-Lindane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11808 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | alpha-1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | beta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lindane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2020686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,5,6-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7020687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | delta-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5024134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epsilon-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0024135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (+)-α-Hexachlorocyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BHC or HCH | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.245 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HEXACHLORCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IVM9A2N49K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .BETA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YM80ODM9PD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .EPSILON.-1,2,3,4,5,6-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YV2D256Z3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LINDANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59NEE7PCAB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | .DELTA.-HEXACHLOROCYCLOHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88RHN9KHN8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | HEXACHLOROCYCLOHEXANE (MIXED ISOMERS) | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0487 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

Varies with isomeric composition, MP: 113 °C, The different isomers differ widely in their melting points. | |

| Record name | Lindane | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00431 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hexachlorocyclohexanes | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1606 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Distribution and Transport of Hexachlorocyclohexane Hch Isomers

Global Atmospheric Transport and Cycling of HCH Isomers

The atmosphere serves as a primary pathway for the long-range transport of HCH isomers from their source regions to remote areas of the planet.

The long-range atmospheric transport of HCH isomers is facilitated by several interconnected mechanisms. The "grasshopper effect" describes a process where these semi-volatile compounds evaporate in warmer regions, travel in the atmosphere, and are then deposited in cooler areas. copernicus.orgcopernicus.orgnasa.gov This process can occur in multiple stages, a phenomenon known as "multi-hop transport," allowing for their gradual migration towards higher latitudes. copernicus.orgcopernicus.orgnasa.gov This step-wise movement is a key factor in the global distribution of these pollutants.

Global distillation is a broader concept that encompasses the "grasshopper effect," leading to the accumulation of persistent organic pollutants (POPs) like HCH in the colder regions of the world, particularly the poles. interregeurope.eugreenpeace.to This happens because lower temperatures at high latitudes favor the deposition of these chemicals from the atmosphere. interregeurope.eu The different HCH isomers exhibit varying volatility, which influences their transport potential. For instance, α-HCH and γ-HCH are more volatile compared to the β-HCH isomer. nih.govacs.org This difference in volatility leads to a "global fractionation" process, where the relative composition of HCH isomer mixtures changes with latitude. osti.gov

HCH isomers are removed from the atmosphere through wet and dry deposition. nih.gov Wet deposition, which includes rain and snow, is a significant removal pathway. nih.gov Dry deposition involves the settling of particles and direct gas exchange with surfaces. The rates of deposition can vary seasonally. For example, in the southern Baltic Sea, dry deposition flux rates for α-HCH and γ-HCH were observed to be higher in the summer compared to the winter. nih.gov

Once deposited, HCH isomers can be re-emitted back into the atmosphere from surfaces like soil and water, a process driven by factors such as temperature. copernicus.orgacs.org This re-emission, or secondary emission, contributes to the "grasshopper effect" and the ongoing cycling of these compounds in the environment. acs.orgosf.io Soils are considered a principal storage medium and a dominant secondary emission source for both α- and β-HCH after their primary use has ceased. acs.orgosf.io

To understand and predict the complex transport of HCH, scientists utilize atmospheric transport models. The Danish Eulerian Hemispheric Model for Persistent Organic Pollutants (DEHM-POP) is one such 3-D dynamical model. copernicus.orgcopernicus.orgacs.orgscience.govau.dkresearchgate.netresearchgate.netresearchgate.netcopernicus.orgcefic-lri.org This model was specifically developed to study the atmospheric transport and environmental fate of POPs in the Northern Hemisphere, with a particular focus on their transport into the Arctic. copernicus.orgcopernicus.orgacs.orgresearchgate.net

The DEHM-POP model incorporates various environmental compartments, including the atmosphere, soil, ocean water, vegetation, and snow, to simulate the exchange processes between the air and different surfaces. copernicus.orgresearchgate.net It accounts for the multi-hop transport of these chemicals. copernicus.orgcopernicus.orgacs.org The α-isomer of HCH has been used as a tracer in the development and application of this model. copernicus.orgcopernicus.orgacs.org Model simulations using DEHM-POP have been able to describe the annual averaged atmospheric concentration of α-HCH and show its transport from source regions to remote areas like the Arctic. copernicus.orgacs.org However, capturing shorter-term average concentrations can be more challenging, indicating the complexity of air-surface exchange processes. copernicus.orgacs.orgscience.gov

The global distillation process leads to the accumulation of HCH isomers in the cold polar regions. interregeurope.eu The Arctic, in particular, has been a significant sink for these compounds. nih.gov The transport to the Arctic is primarily through the atmosphere. nih.gov

Concentrations of HCH isomers are generally higher in the Arctic compared to the Antarctic. acs.org For example, a study comparing coastal sites in Greenland and Antarctica found that mean concentrations of α-HCH in Arctic seawater and sea-ice meltwater were significantly higher than in Antarctic samples. acs.org Atmospheric concentrations, however, did not show such a pronounced difference. acs.org

Interhemispheric transport of HCH does occur, but the process is relatively slow. dcceew.gov.au The Intertropical Convergence Zone acts as a barrier to the movement of air masses between the Northern and Southern Hemispheres. un.org Despite this, evidence of long-range transport to the Antarctic exists, with studies detecting HCH isomers in the air, snow, and water of the region. rutgers.edunih.gov The ratio of α-HCH to γ-HCH can be used as an indicator of the age and transport history of HCH, with higher ratios in northern systems suggesting aged HCH that has undergone long-range transport. nih.gov

Atmospheric Concentrations of HCH Isomers in Polar Regions

| Isomer | Region | Concentration (pg/m³) | Year of Measurement | Source |

|---|---|---|---|---|

| α-HCH | Arctic (Ny-Ålesund) | 31.1 - 67.1 | 2005-2009 | nih.gov |

| γ-HCH | Arctic (Ny-Ålesund) | Data not specified | 2005-2009 | nih.gov |

| ΣHCHs | Arctic (Ny-Ålesund) | 35.2 - 78.9 | 2005-2009 | nih.gov |

| α-HCH | Antarctic (King George Island) | Data not specified | 2005-2007 | nih.gov |

| ΣHCHs | Antarctic (King George Island) | 12.2 - 88.5 (for endosulfan) | 2005-2007 | nih.gov |

| α-HCH | Antarctic Air | 1.05 ± 0.30 | 1997-1998 | rutgers.edu |

| γ-HCH | Antarctic Air | Data not specified | 1990 | rutgers.edu |

Oceanic Distribution and Cycling of HCH Isomers

The world's oceans play a crucial role in the global cycling of HCH isomers, acting as both a sink and a potential secondary source.

The exchange of HCH isomers between the atmosphere and the ocean is a dynamic process. The direction and magnitude of this exchange, or gas flux, are influenced by the concentration gradient between the air and surface water, as well as by physical factors like wind speed and water temperature.

Studies have shown that for α-HCH and γ-HCH, there is often a net deposition from the atmosphere to the ocean, making the oceans a significant sink for these compounds. copernicus.orgresearchgate.net For instance, in the Atlantic and Southern Oceans, the mean net deposition for α-HCH was reported as 3800 pg m⁻² day⁻¹ and for γ-HCH as 2000 pg m⁻² day⁻¹. copernicus.orgresearchgate.net In contrast, β-HCH showed more variability, with instances of both net deposition and equilibrium. copernicus.org

However, under certain conditions, the ocean can become a secondary source, with HCH isomers volatilizing from the water back into the atmosphere. nih.gov This is particularly relevant for the more water-soluble isomers like α-HCH. The direction of the air-sea exchange can also be influenced by oceanic processes such as biological productivity. copernicus.org

Air-Sea Gas Flux of HCH Isomers

| Isomer | Oceanic Region | Flux (pg/m²/day) | Direction | Source |

|---|---|---|---|---|

| α-HCH | Atlantic and Southern Ocean | 3800 (mean) | Net Deposition | copernicus.org |

| γ-HCH | Atlantic and Southern Ocean | 2000 (mean) | Net Deposition | copernicus.org |

| β-HCH | Atlantic and Southern Ocean | <0 - 12 (volatilization), 6 - 690 (deposition) | Equilibrium/Net Deposition | copernicus.org |

| α-HCH | Northwest Pacific Ocean | -0.95 | Net Deposition | nih.gov |

| γ-HCH | Northwest Pacific Ocean | -17 | Net Deposition | nih.gov |

Oceanic Currents and Long-Range Transport in Marine Environments

Oceanic currents play a significant role in the long-range transport of HCH isomers, distributing them far from their original points of use. This is particularly true for the more water-soluble isomers. For instance, β-HCH is predominantly transported to the Arctic via long-range oceanic transport (LROT), in contrast to α-HCH, which primarily travels through the atmosphere. nih.govresearchgate.net The higher tendency of β-HCH to partition into water, due to its lower Henry's Law Constant, facilitates its slow transport in oceanic currents. nih.govresearchgate.net

Modeling studies have shown that over a 76-year period, 83% of the β-HCH loading into the Arctic Ocean occurred through ocean currents and river inflow. nih.gov This oceanic transport can be traced from mid-latitude oceans, where historical concentrations were higher, to the Arctic. utoronto.ca However, this dynamic can change over time; in the 1990s, it was observed that inflowing ocean currents began to dilute HCH concentrations in the Arctic surface ocean as global usage patterns shifted. utoronto.ca

The spatial distribution of HCH in the oceans reflects this transport, with concentrations generally decreasing from the North Atlantic to the Southern Ocean, a legacy of historical use in the Northern Hemisphere. copernicus.org Furthermore, a phenomenon known as "cold trapping" leads to increasing concentrations from the equator towards higher latitudes. copernicus.org

Sequestration and Removal Processes in Oceans (e.g., Degradative and Biological Pumps)

The ocean acts as a significant sink for HCH through a combination of physical, chemical, and biological processes. Two key mechanisms contributing to the sequestration and removal of HCH from surface waters are the "degradative pump" and the "biological pump". nih.gov

The biological pump facilitates the transport of HCHs from the surface to the deep ocean. This process begins with the uptake of HCH by phytoplankton. nih.gov When these organisms die, they, along with other organic particles, sink, carrying the associated HCH with them. nih.govwikipedia.org This sinking of particulate organic carbon is a primary pathway for sequestering carbon and associated pollutants like HCH into the deep ocean. wikipedia.orgresearchgate.net While the biological pump is a recognized mechanism for carbon sequestration, its efficiency for HCH removal can be influenced by factors such as the rate of particle sinking and degradation by zooplankton. researchgate.net

Accumulation in Marine Ecosystems and Biota

Due to its persistent and bioaccumulative nature, HCH can accumulate in marine organisms, posing a risk to ecosystems. copernicus.orgnih.gov The isomers of HCH are capable of accumulating in biota, and their presence has been detected in a wide range of marine organisms. copernicus.org

The process of bioaccumulation occurs as organisms ingest contaminated water, sediment, or prey. HCH, being lipophilic, tends to accumulate in the fatty tissues of marine animals. This can lead to biomagnification, where the concentration of HCH increases at successively higher trophic levels of the food web. nih.gov

Studies have documented the presence of HCH in various marine species. For example, research on microplastics has shown that they can accumulate HCH from seawater, which can then be transferred to organisms upon ingestion. researchgate.net The accumulation of such pollutants in marine biota can have chronic biological effects. nih.gov The widespread presence of microfibers and other microplastics in marine environments, from coastal areas to the deep sea and polar regions, provides a pervasive pathway for the accumulation and transfer of HCH within marine food webs. researchgate.net

Soil and Sediment Contamination and Distribution

Soil and sediment act as major reservoirs for HCH isomers, reflecting a long history of agricultural use and improper disposal.

Historical Contamination from Production and Usage (e.g., "Hot Spots," Unsecured Dump Sites)

The production and use of technical HCH, which contained a mixture of isomers, and the specific application of lindane (γ-HCH) have led to widespread environmental contamination. csic.esiwaponline.com The inefficient manufacturing process for lindane generated enormous quantities of waste, estimated at 4.8–7.4 million tons, which were often disposed of improperly in landfills and open dumps. csic.es

These disposal sites, along with areas of heavy agricultural application, have become "hot spots" of HCH contamination. researchgate.netpops.int For example, a former lindane production facility in Sabiñánigo, Spain, has over 150,000 tons of HCH waste present at the former production site and in nearby landfills, contaminating an estimated 900,000 cubic meters of soil over 50 hectares. csic.es Similarly, significant contamination has been documented at sites in Germany, Slovakia, and Poland. csic.es

In agricultural regions, the historical use of HCH has resulted in contaminated soils and sediments. iwaponline.com Runoff from these areas has been a major source of HCH in rivers and other water bodies. iwaponline.com Even decades after the cessation of HCH production and use, these historically contaminated sites continue to act as secondary sources of pollution. researchgate.net

Sorption and Desorption in Environmental Matrices

The distribution and mobility of HCH isomers in soil and sediment are largely governed by sorption and desorption processes. Sorption refers to the binding of HCH to soil and sediment particles, while desorption is the release of bound HCH back into the surrounding water or air.

The extent of sorption is influenced by the properties of both the HCH isomer and the environmental matrix. Key factors include the organic carbon content of the soil or sediment, the presence of clay minerals, and the specific characteristics of the HCH isomer. nih.govbioline.org.br Generally, HCH isomers with lower water solubility and higher hydrophobicity, such as β-HCH, tend to sorb more strongly to soil particles. bioline.org.br

Desorption experiments have shown that the different isomers exhibit varying desorption capacities, with the general trend being α- ≥ γ- > δ- > β-HCH. nih.gov This indicates that β-HCH is the most strongly bound and least likely to be released from soil and sediment particles. The process of aging can also increase the binding strength of HCH isomers to sediment, leading to reduced mobility and increased persistence. researchgate.net

Leaching into Groundwater and Surface Runoff

HCH present in contaminated soils can be transported to other environmental compartments through leaching into groundwater and surface runoff. nih.govcsic.es The potential for leaching is determined by the mobility of the HCH isomers in the soil, which is in turn influenced by their sorption characteristics and water solubility. cdc.gov

While HCH generally has low to moderate mobility in soils, monitoring studies have confirmed its migration to groundwater, particularly at contaminated sites. cdc.gov For instance, at a former pesticide packaging facility in Florida where HCH wastes were disposed of in unlined trenches, groundwater concentrations of α-, γ-, and δ-HCH ranged from 30 to 420 μg/L. cdc.gov Similarly, HCH released from waste deposits can leach into groundwater and surface water, leading to the contamination of aquatic ecosystems. researchgate.net

Surface runoff from agricultural areas and contaminated sites is another significant pathway for the transport of HCH into rivers, lakes, and oceans. iwaponline.com Urban stormwater runoff has also been identified as a source of HCH contamination in water bodies. cdc.gov

Data on HCH Isomer Properties and Distribution

| Isomer | Primary Transport Pathway | Relative Sorption Strength |

| α-HCH | Atmospheric | Moderate |

| β-HCH | Oceanic | High |

| γ-HCH (Lindane) | Atmospheric/Oceanic | Moderate |

| δ-HCH | - | Low to Moderate |

Note: This table provides a simplified overview. The actual behavior of each isomer can vary depending on specific environmental conditions.

Multi-compartmental Environmental Fate Modeling

Multi-compartmental environmental fate models are mathematical frameworks designed to simulate the movement and transformation of chemicals through various environmental "compartments," such as the atmosphere, oceans, soil, and vegetation. These models are crucial for predicting the long-range transport and persistence of substances like HCH.

The development of coupled atmosphere-ocean-soil models has been a significant advancement in tracking the environmental fate of HCH isomers. These models integrate the complex interactions and exchange processes between these three key environmental media.

Several models have been instrumental in simulating the historical and future behavior of HCH. For instance, the POPCYCLING-Baltic model, a non-steady-state multicompartmental mass balance model, was developed to simulate the long-term fate of α- and γ-HCH in the Baltic Sea region from 1970 to 2000. nih.govacs.org This model demonstrated that the spatial and temporal patterns of HCH are primarily controlled by chemical inputs, including direct emissions and advective inflow from other areas. nih.govacs.org Validation of the POPCYCLING-Baltic model showed that its predictions for HCH concentrations in air, seawater, and sediments were generally within a factor of 2 of measured values. nih.govacs.org

Global-scale models have also been developed. A global multicompartment model based on the ECHAM5 atmospheric general circulation model was coupled with 2-D soil, vegetation, and sea surface mixed layer reservoirs to simulate the fate of γ-HCH (lindane). copernicus.org This model predicted that while the atmosphere contains only about 1% of the total HCH burden, atmospheric transport is the key determinant of its distribution in other environmental compartments. copernicus.org Another global model, the BETR-Research multimedia contaminant fate model, was used to simulate the fate of α- and β-HCH from 1950 to 2050. acs.org

Validation of these models is a critical step and is typically achieved by comparing model predictions against long-term monitoring data from various locations. For example, the BETR-Research model's predictions for α-HCH in air and ocean water were found to be within a factor of 3 and 5, respectively, for over 70% of the measured concentrations. acs.orgosf.io Similarly, a regional model for the Liaohe River basin in China, the LRBPOP model, was validated by comparing its outputs with measured data, showing that it could reproduce absolute levels and temporal trends within an order of magnitude. nih.gov These validation exercises confirm the models' ability to reasonably simulate the real-world behavior of HCH isomers.

Table 1: Examples of Coupled Models for HCH Environmental Fate

| Model Name | Type | Application Area | Key Findings | Validation Success |

|---|---|---|---|---|

| POPCYCLING-Baltic | Regional, non-steady-state multicompartmental | Baltic Sea | HCH patterns controlled by input and advective inflow. nih.govacs.org | Predictions often within a factor of 2 of measured values. nih.govacs.org |

| ECHAM5-based Model | Global, 3-D atmospheric general circulation model | Global | Atmospheric transport is key to distribution in other compartments. copernicus.org | Successfully simulates global distribution patterns. copernicus.org |

| BETR-Research Model | Global, multimedia contaminant fate model | Global | Secondary emissions from soils and oceans control atmospheric decline. acs.org | >70% of predictions for α-HCH within a factor of 3-5 of measurements. acs.orgosf.io |

| LRBPOP Model | Regional, long-term fate model | Liaohe River Basin, China | Calculated the fate of three HCH isomers from 1952 to 2011. nih.gov | Reproduced levels and trends within an order of magnitude. nih.gov |

| Dynamic QWASI Model | Dynamic fugacity model | Lake Chaohu, China | Atmospheric advection is the major source and output of α-HCH. nih.gov | Good agreement between calculated and measured values. nih.gov |

Despite the sophistication of coupled models, predictions of the environmental fate of HCH are subject to uncertainties. Uncertainty analysis is therefore a crucial component of the modeling process, helping to identify the most influential parameters and quantify the reliability of model outputs. researchgate.netepa.gov

Sources of uncertainty in HCH fate models are numerous. They include:

Emission Inventories: Estimates of historical HCH usage and releases into the environment can be highly uncertain, leading to discrepancies between modeled and observed concentrations. nih.govosf.io Unrecognized emission sources, such as stockpiles of HCH waste, can also significantly impact model accuracy. osf.io

Physicochemical Properties: The values used for key chemical properties, such as degradation half-lives in soil and water and octanol-water partition coefficients (Kow), can vary and have a large impact on model outcomes. acs.orgmdpi.com For example, the half-lives of HCH isomers in soil are known to be strongly dependent on soil type. acs.org

Environmental Parameters: Model inputs related to environmental conditions, such as soil organic carbon content, mixing depths, and temperature, also contribute to uncertainty. acs.org For instance, temperature variations can significantly affect the volatilization of HCH from surfaces. nih.gov

Model Structure: The mathematical formulation of the model itself, including simplifications of complex environmental processes, is another source of uncertainty. epa.gov

To assess these uncertainties, modellers employ techniques like sensitivity analysis and Monte Carlo simulations. nih.govnih.govresearchgate.net Sensitivity analysis helps to identify the parameters that have the most significant influence on the model's predictions. nih.govepa.gov For example, sensitivity analyses of the LRBPOP model showed it was most sensitive to air and water advection rates, HCH application rates, and the reaction half-life in soil. nih.gov A similar analysis for a model of Lake Chaohu found that parameters related to source and degradation were most important. nih.gov

Table 2: Key Sources of Uncertainty in HCH Environmental Fate Models

| Uncertainty Source | Description | Impact on Model Prediction |

|---|---|---|

| Emission Estimates | Inaccurate historical usage data and unidentified sources (e.g., waste dumps). nih.govosf.io | Can lead to significant under or overestimation of concentrations in various compartments. osf.io |

| Degradation Half-Lives | Variability in the persistence of HCH isomers in different media like soil and water. acs.org | Affects the predicted residence time and accumulation of HCH in the environment. acs.org |

| Partitioning Coefficients | Uncertainty in values like the octanol-air (Koa) and octanol-water (Kow) partition coefficients. mdpi.commdpi.com | Influences the modeled distribution of HCH between air, water, soil, and biota. mdpi.com |

| Advective Transport | Errors in modeling the movement of HCH via air and ocean currents. nih.govnih.gov | Can misrepresent the long-range transport and delivery of HCH to remote regions. nih.gov |

| Environmental Conditions | Spatio-temporal variability in temperature, wind speed, and soil properties. acs.orgnih.gov | Affects rates of volatilization, deposition, and degradation. nih.gov |

Biotransformation and Biodegradation of Hch Isomers

Microbial Degradation Pathways of HCH Isomers

Microorganisms have developed sophisticated mechanisms to degrade the various isomers of HCH. These pathways can be broadly categorized into aerobic and anaerobic processes, each involving a unique set of enzymes and biochemical reactions.

Under aerobic conditions, the primary mechanism for HCH isomer degradation is the "Lin pathway". nih.gov This pathway has been extensively studied in bacteria, particularly in Sphingobium species. researchgate.net The Lin pathway involves a series of enzymatic steps that sequentially remove chlorine atoms from the HCH molecule, ultimately leading to intermediates that can enter central metabolic cycles. univ-ag.fr

The aerobic degradation of the γ-HCH isomer, for instance, begins with two dehydrochlorination reactions to form γ-pentachlorocyclohexene (γ-PCCH) and then 1,3,4,6-tetrachloro-1,4-cyclohexadiene (B1210607) (1,3,4,6-TCDN). researchgate.net This is followed by two hydrolytic dechlorinations to produce 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (B1199288) (2,5-DDOL). nih.gov A subsequent dehydrogenation step converts 2,5-DDOL to 2,5-dichlorohydroquinone (B146588) (2,5-DCHQ). nih.gov This initial series of reactions is often referred to as the "upper pathway". nih.gov The resulting 2,5-DCHQ is then further metabolized in the "lower pathway," which involves reductive dechlorination to chlorohydroquinone (B41787) (CHQ), ring cleavage, and eventual conversion to succinyl-CoA and acetyl-CoA, which can be utilized by the cell. univ-ag.frresearchgate.net

While the Lin pathway is effective for α-, γ-, and δ-HCH, the β-HCH isomer is notably more resistant to aerobic degradation due to its stable stereochemical conformation. nih.govresearchgate.net However, some bacteria have demonstrated the ability to transform β-HCH under aerobic conditions. nih.gov

In the absence of oxygen, HCH isomers can be degraded through anaerobic mechanisms, with reductive dechlorination being a key process. wur.nl This process is generally slower than aerobic degradation but is significant in anoxic environments like submerged soils and sediments. researchgate.net During reductive dechlorination, HCH isomers act as electron acceptors, and chlorine atoms are sequentially removed and replaced by hydrogen atoms.

The anaerobic degradation of γ-HCH can lead to the formation of intermediates such as tetrachlorocyclohexene, and ultimately to end products like benzene (B151609) and monochlorobenzene. researchgate.net Similarly, α-HCH and δ-HCH can be anaerobically transformed to chlorobenzene (B131634). nih.gov The degradation of the highly recalcitrant β-HCH isomer under anaerobic conditions has also been observed, proceeding through successive dichloroelimination reactions to form dichlorocyclohexadiene, which can then be converted to benzene and chlorobenzene. nih.govoup.com For some anaerobic microbial cultures, complete biodegradation of lindane to non-toxic end products like methane (B114726) has been demonstrated through sequential treatment. acs.org

The microbial degradation of HCH is mediated by a specific set of enzymes, primarily the "Lin" enzymes. frontiersin.orgfrontiersin.org These enzymes exhibit specificity for different HCH isomers and catalyze distinct reactions in the degradation pathways.

LinA (HCH Dehydrochlorinase): This enzyme initiates the aerobic degradation of α-, γ-, and δ-HCH by catalyzing the removal of a hydrogen and a chlorine atom (dehydrochlorination) to form a double bond. nih.govnih.gov LinA is a key enzyme in the upper pathway and does not act on the β-isomer. nih.gov

LinB (Haloalkane Dehalogenase): LinB is a hydrolytic dehalogenase that removes chlorine atoms from intermediates like β- and δ-HCH and the products of LinA activity. nih.govfrontiersin.org It plays a crucial role in the degradation of β-HCH, converting it to 2,3,4,5,6-pentachlorocyclohexanol. nih.gov In the degradation of γ-HCH, LinB catalyzes the hydrolytic dechlorination of 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,4-TCDN) to 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL). frontiersin.org

LinC (Dehydrogenase): This enzyme is involved in the upper pathway of γ-HCH degradation, catalyzing the dehydrogenation of 2,5-dichloro-2,5-cyclohexadiene-1,4-diol (2,5-DDOL) to 2,5-dichlorohydroquinone (2,5-DCHQ). nih.govnih.gov

LinD (Reductive Dechlorinase): LinD is a key enzyme in the lower degradation pathway. It catalyzes the reductive dechlorination of 2,5-dichlorohydroquinone (2,5-DCHQ) to chlorohydroquinone (CHQ). researchgate.netnih.gov

Other enzymes such as LinE (ring cleavage oxygenase) and LinF (maleylacetate reductase) are also involved in the downstream pathway, further breaking down the aromatic ring structure. frontiersin.org

Table 1: Key Enzymes in HCH Degradation

| Enzyme | Abbreviation | Function | Isomers Acted Upon (Initial Step) |

|---|---|---|---|

| Hexachlorocyclohexane (B11772) Dehydrochlorinase | LinA | Dehydrochlorination | α-HCH, γ-HCH, δ-HCH |

| Haloalkane Dehalogenase | LinB | Hydrolytic dehalogenation | β-HCH, δ-HCH |

| Dehydrogenase | LinC | Dehydrogenation of diol intermediates | Intermediates from γ-HCH degradation |

| Reductive Dechlorinase | LinD | Reductive dechlorination of hydroquinone (B1673460) intermediates | Intermediates from γ-HCH degradation |

The genetic basis for HCH degradation lies in a set of genes collectively known as the lin genes. nih.gov These genes encode the enzymes responsible for the stepwise degradation of HCH isomers. The lin genes were first identified and characterized in Sphingobium japonicum UT26. researchgate.net

The core lin genes include:

linA , which codes for HCH dehydrochlorinase.

linB , which codes for haloalkane dehalogenase.

linC , which codes for dehydrogenase.

linD , which codes for reductive dechlorinase.

linE , which codes for ring cleavage oxygenase.

linF , which codes for maleylacetate (B1240894) reductase. nih.gov

These genes are often found clustered together on the bacterial chromosome or on plasmids, and their distribution among different bacterial species is thought to be facilitated by mobile genetic elements like insertion sequence IS6100. researchgate.netnih.gov The presence and organization of lin genes can vary among different HCH-degrading strains, which can influence their degradation capabilities and isomer specificity. nih.govuonbi.ac.ke For instance, some strains may possess multiple non-identical copies of a particular lin gene, such as the linA1 and linA2 genes found in Sphingobium paucimobilis B90. nih.gov The diversity and evolution of these genes are driven by the selective pressure exerted by HCH contamination in the environment. nih.gov

Microbial Diversity and HCH-Degrading Microorganisms

A wide variety of microorganisms capable of degrading HCH isomers have been isolated from contaminated soils and water worldwide. frontiersin.org These microbes belong to diverse phylogenetic groups, indicating that the ability to metabolize HCH is not restricted to a single lineage.

Numerous bacterial strains with the ability to degrade HCH have been identified and characterized. Among the most well-studied are species belonging to the genus Sphingobium (formerly Sphingomonas). csic.esuonbi.ac.ke Strains like Sphingobium japonicum UT26 and Sphingobium indicum B90A have been instrumental in elucidating the aerobic degradation pathways and the genetic basis of HCH metabolism. nih.govispub.com

Other aerobic bacteria capable of HCH degradation include:

Pseudomonas aeruginosa

Rhodanobacter lindaniclasticus

Xanthomonas species researchgate.net

Microbacterium species nih.gov

Streptomyces species csic.es

Under anaerobic conditions, several species of Clostridium, such as Clostridium rectum and Clostridium sphenoides, have been shown to degrade HCH isomers. nih.govresearchgate.net The characterization of these diverse microorganisms has provided valuable insights into the different metabolic strategies employed for HCH degradation and has highlighted the potential for using these strains in bioremediation applications. csic.es

Table 2: Examples of HCH-Degrading Bacterial Strains

| Bacterial Genus/Species | Degradation Condition | Key Characteristics |

|---|---|---|

| Sphingobium species | Aerobic | Possess the lin gene pathway for complete mineralization of several HCH isomers. |

| Pseudomonas aeruginosa | Aerobic | Capable of degrading HCH isomers. |

| Rhodanobacter lindaniclasticus | Aerobic | Known to degrade lindane. |

| Xanthomonas species | Aerobic | Utilizes lindane as a sole carbon and energy source through successive dechlorination. researchgate.net |

| Microbacterium species | Aerobic | Gram-positive bacterium that can degrade all four major HCH isomers. nih.gov |

| Streptomyces species | Aerobic | Shows versatility in bioremediating lindane-contaminated soil under various conditions. frontiersin.org |

| Clostridium species | Anaerobic | Capable of reductive dechlorination of HCH isomers. |

Microbial Consortia and Synergistic Degradation

The degradation of this compound (HCH) isomers in the environment is often more efficiently carried out by microbial consortia than by individual microbial strains. These consortia, comprising multiple species of bacteria and sometimes fungi, can exhibit synergistic interactions that enhance the rate and extent of HCH breakdown. In nature, microorganisms coexist in communities, and this communal activity allows for the division of metabolic labor to perform complex tasks, such as the degradation of persistent organic pollutants. frontiersin.org

A notable example of a successful consortium was isolated from a sugarcane field with a history of technical-grade HCH application. This consortium, consisting of nine bacterial strains and one fungal strain, demonstrated a remarkable ability to mineralize γ-HCH. nih.govacs.org After a period of acclimation, its degradation capability improved substantially; it could mineralize 300 µg/mL of γ-HCH within 108 hours, a degradation rate of 216 µg/mL per day, which is among the highest reported. nih.govresearchgate.net This consortium was also effective against α-, β-, and δ-HCH. nih.govacs.org The individual strains, however, were only capable of degrading 10 µg/mL of γ-HCH on their own, highlighting the synergistic effect of the mixed culture. nih.govresearchgate.net

Other studies have also demonstrated the power of microbial consortia. An actinobacteria consortium was reported to remove 97% of lindane, and a consortium of ten bacterial strains could simultaneously degrade both organophosphorous and organochlorine pesticides within 24 hours. frontiersin.org The synergistic effect is not limited to bacteria; combinations of bacteria and plants have also shown promise. For instance, the combination of Ochrobactrum sp. (Och1) and Canna plants resulted in a 96.74% removal rate of β-HCH from water, significantly higher than the removal rates by the bacteria or the plant alone. mdpi.com This synergy arises from the complex interactions within the community, where different members may carry out different steps of the degradation pathway or create favorable conditions for others. frontiersin.org

Table 1: Examples of Microbial Consortia Involved in HCH Degradation

| Consortium Composition | Target Isomer(s) | Degradation Efficiency | Reference |

|---|---|---|---|

| 9 bacterial strains, 1 fungal strain | γ-HCH, α-HCH, β-HCH, δ-HCH | Mineralized 300 µg/mL of γ-HCH in 108 hours after acclimation. | nih.govacs.orgresearchgate.net |

| Streptomyces consortium | Lindane (γ-HCH) | Removed 97% of lindane in liquid and slurry systems. | frontiersin.org |

| 10 bacterial strains | Organophosphorous and organochlorine pesticides | Simultaneous degradation within 24 hours. | frontiersin.org |

Metabolite Identification and Fate During Biodegradation

Under aerobic conditions, the degradation pathway, often referred to as the "Lin pathway," has been extensively studied, particularly in Sphingomonas (now reclassified into genera including Sphingobium) species. nih.govnih.gov The initial steps involve the sequential removal of chlorine atoms. For γ-HCH, the pathway typically proceeds as follows:

Dehydrochlorination: γ-HCH is converted to γ-pentachlorocyclohexene (γ-PCCH) by the enzyme dehydrochlorinase (LinA). frontiersin.orgnih.gov

Further Dechlorination: γ-PCCH is then transformed into various intermediates. One major pathway involves two more dehydrochlorination steps to form 1,3,4,6-tetrachloro-1,4-cyclohexadiene (1,3,4,6-TCDN). nih.gov

Hydrolytic Dechlorination: Another key enzyme, haloalkane dehalogenase (LinB), hydrolytically dechlorinates HCH isomers. frontiersin.orgnih.gov For instance, δ-HCH can be converted by LinB to δ-2,3,4,5,6-pentachlorocyclohexanol (PCHL) and then to δ-2,3,5,6-tetrachlorocyclohexane-1,4-diol (TCDL). nih.govresearchgate.net

Ring Cleavage: Subsequent steps involve dehydrogenase (LinC) and reductive dechlorinase (LinD), leading to metabolites like 2,5-dichlorohydroquinone (2,5-DCHQ). frontiersin.orgresearchgate.net This is then followed by ring cleavage enzymes (LinE) and further metabolism to intermediates of the Krebs cycle, such as β-ketoadipate, ultimately leading to mineralization. frontiersin.org

Under anaerobic conditions, the degradation process is primarily reductive. It often results in the formation of less chlorinated, but still potentially toxic, aromatic compounds. nih.gov A common pathway involves the dechlorination of γ-HCH to monochlorobenzene (MCB) and benzene. acs.org Other intermediates, such as tetrachlorocyclohexene and trichlorobenzene, have also been observed. nih.gov While some studies report the accumulation of chlorobenzene and benzene, others have noted their further degradation. nih.govacs.org For instance, sequential treatment with different anaerobic microbial cultures has been shown to completely biodegrade lindane to nontoxic end products, with distinct Dehalobacter populations responsible for the dechlorination of lindane to MCB and benzene, and a subsequent culture carrying out methanogenic benzene degradation. acs.org

The fate of these metabolites is highly dependent on the microbial populations present and the prevailing environmental conditions. Complete mineralization to carbon dioxide, water, and chloride ions is the ideal outcome, as it represents the complete detoxification of the parent compound. acs.orgresearchgate.net However, the accumulation of intermediate metabolites like chlorobenzenes can pose a continued environmental risk. nih.gov

Table 2: Key Metabolites in Aerobic and Anaerobic HCH Degradation

| Condition | Parent Isomer | Key Intermediate Metabolites | Key Enzymes/Processes | Reference |

|---|---|---|---|---|

| Aerobic | γ-HCH | γ-Pentachlorocyclohexene (γ-PCCH), 2,5-Dichlorohydroquinone (2,5-DCHQ), β-Ketoadipate | LinA, LinB, LinC, LinD, LinE | frontiersin.orgnih.govresearchgate.net |

| Aerobic | δ-HCH | δ-2,3,4,5,6-Pentachlorocyclohexanol (PCHL), δ-2,3,5,6-Tetrachlorocyclohexane-1,4-diol (TCDL) | LinA, LinB | nih.govresearchgate.net |

| Anaerobic | All major isomers | Pentachlorocyclohexane, Tetrachlorocyclohexene, Dichlorobenzenes, Monochlorobenzene (MCB), Benzene | Reductive dechlorination | nih.gov |

Factors Influencing HCH Biodegradation in Environmental Systems

Environmental Parameters (e.g., pH, temperature, redox conditions, organic matter content)

The efficiency of HCH biodegradation is significantly influenced by a range of environmental factors that affect microbial growth, enzyme activity, and the bioavailability of the contaminant.

pH: Microbial degradation of HCH generally occurs optimally at a near-neutral pH. For instance, a microbial consortium showed favorable degradation in a pH range of 6.0 to 8.0. nih.govacs.org Similarly, a Pandoraea species demonstrated the highest degradation of α- and γ-HCH at an initial pH of 8.0 in liquid culture and 9.0 in soil slurry. nih.gov Deviations from the optimal pH can hinder microbial growth and enzymatic processes. researchgate.net

Temperature: Mesophilic temperatures, typically between 20°C and 35°C, are generally favorable for HCH degradation. nih.govacs.org The optimal temperature for the degradation of α- and γ-HCH by a Pandoraea species was found to be 30°C in both liquid and soil slurry cultures. nih.gov While some degradation can occur at lower (5°C) and higher (60°C) temperatures, the rates are significantly reduced. researchgate.net

Redox Conditions: The presence or absence of oxygen (redox potential) determines whether aerobic or anaerobic degradation pathways are active, which in turn affects the types of metabolites formed and the potential for complete mineralization. Aerobic conditions are generally required for the complete mineralization of HCH isomers to non-toxic products. nih.gov Anaerobic degradation, while effective at initial dechlorination, can lead to the accumulation of intermediates like benzene and chlorobenzene. nih.gov

Organic Matter Content: Soil organic matter can have a dual effect on HCH biodegradation. It can serve as a source of nutrients and carbon for microbial populations, potentially enhancing degradation. nih.gov However, high organic matter content can also increase the sorption of hydrophobic compounds like HCH, reducing their bioavailability to microorganisms and thus hindering their degradation. nih.govcsic.es The affinity of HCH for organic matter is also specific to each isomer. csic.es

Bioavailability of HCH Isomers in Contaminated Matrices

The bioavailability of HCH isomers, which is the fraction of the contaminant that is accessible to microorganisms for degradation, is a critical limiting factor in soil and sediment remediation. HCH isomers are hydrophobic and tend to adsorb strongly to soil particles, particularly organic matter. nih.govcsic.es This sequestration reduces the concentration of HCH in the soil solution, making it less available for microbial uptake and degradation. csic.es

The degradation rate is often much faster in liquid or slurry conditions compared to soil, where adsorption is more pronounced. nih.gov The strong adsorption of HCH isomers is a major factor restricting microbial degradation, especially under anaerobic conditions. nih.gov Strategies to enhance bioavailability are therefore crucial for effective bioremediation. The use of surfactants, including microbially produced emulsifiers (bioemulsifiers), has been proposed to increase the desorption of soil-bound HCH. researchgate.netcsic.es Co-inoculation of HCH-degrading bacteria with bioemulsifier-producing strains has been shown to enhance the dissipation of HCH from soils. csic.es

Co-metabolism and Nutrient Supplementation for Enhanced Degradation

Many HCH-degrading microorganisms break down the pesticide through co-metabolism, where the degradation of HCH does not serve as the primary source of carbon and energy for the cell. Instead, the microbes utilize other readily available carbon sources for growth, and the enzymes produced coincidentally degrade the HCH molecules. bohrium.comnih.gov This process is critical for the removal of pollutants, especially at low concentrations. nih.gov

The addition of supplementary carbon sources can significantly enhance HCH degradation. For example, the degradation of γ-HCH by Streptomyces sp. M7 increased with higher concentrations of glucose. nih.gov Similarly, a Sphingobium sp. that could not effectively degrade HCH on its own showed 59–100% removal of all HCH isomers in the presence of 1% glucose. nih.gov However, the effect of nutrient supplementation can be complex. While low levels of glucose (100 µg/mL) had no marked effect on one consortium, a high concentration (1000 µg/mL) retarded γ-HCH degradation, possibly due to catabolite repression. nih.govacs.org In contrast, complex carbon sources like cellulose (B213188) and sawdust did not inhibit degradation. nih.govacs.org

Fungal-bacterial interactions can also play a vital role in nutrient provision. Fungi can transport nutrients through their mycelial networks from nutrient-rich to nutrient-deprived areas, facilitating the co-metabolic degradation of HCH by bacteria in oligotrophic environments. bohrium.comnih.gov Studies using stable isotope probing have provided direct molecular evidence that bacteria incorporate fungal-derived metabolites, which in turn fuels the degradation of HCH, doubling the removal rate compared to bacterial monocultures. bohrium.comnih.gov

Advanced Research in HCH Biodegradation

Current research in HCH biodegradation is focused on overcoming the limitations of natural attenuation and developing more robust and efficient bioremediation technologies. Key areas of advanced research include understanding the genetic and enzymatic basis of degradation to engineer more effective biocatalysts. The "Lin" genes (linA, linB, linC, etc.), which encode the enzymes for the upper pathway of HCH degradation, have been identified and characterized in several bacterial strains. frontiersin.orgnih.gov

Sequence differences in the primary enzymes, LinA and LinB, play a crucial role in determining their substrate specificity and ability to degrade different HCH isomers. nih.govnih.gov This knowledge is being used to explore the potential of enzyme engineering to create variants with improved catalytic efficiency and broader substrate ranges, particularly for the more recalcitrant isomers like β-HCH. nih.gov

Furthermore, advanced molecular techniques are providing deeper insights into the microbial communities and functional genes present at contaminated sites. Metagenomic approaches allow for the identification of novel degradation pathways and genes from unculturable microorganisms, which represent the vast majority of microbial life. researchgate.net This expands the known genetic reservoir for bioremediation applications. The integration of bioremediation with other technologies, such as the use of nanomaterials (nanobioremediation) and microbe-plant interactions (rhizoremediation), is also an active area of investigation aimed at enhancing the efficiency of HCH removal from the environment. frontiersin.orgresearchgate.net

Metagenomics and Metatranscriptomics for Uncovering Novel Genes and Pathways

Metagenomics and metatranscriptomics have revolutionized the study of microbial communities in environments contaminated with this compound (HCH), providing culture-independent insights into the genetic potential and functional activities of these communities. These approaches allow for the direct sequencing of DNA (metagenomics) and RNA (metatranscriptomics) from environmental samples, thereby circumventing the need to culture individual microbial species in the laboratory.

Metagenomic analysis of HCH-contaminated sites has revealed a diverse array of microorganisms involved in the degradation of HCH isomers. Studies have shown that the microbial community structure and function are significantly influenced by the concentration of HCH. For instance, at highly contaminated sites, there is a notable enrichment of bacterial phyla such as Proteobacteria, Firmicutes, and Actinobacteria. plos.orgnih.gov In contrast, areas with lower HCH concentrations may show a higher abundance of Firmicutes. plos.orgnih.gov Genera like Sphingomonas, Chromohalobacter, and Marinobacter have been identified as dominant in HCH dumpsites, with Sphingomonads being well-documented for their role in HCH degradation. researchgate.net

A key finding from metagenomic studies is the high relative abundance of genes encoding for LinA and LinB enzymes in heavily contaminated soils. plos.orgnih.gov These enzymes are crucial for the initial steps of HCH degradation. The copy numbers of linA and linB genes have been found to be significantly higher at HCH dumpsites, indicating a strong selective pressure for HCH-degrading capabilities in these environments. researchgate.net Furthermore, metagenomic approaches have been instrumental in identifying novel variants of lin genes and other genes involved in chloroaromatic degradation. researchgate.net For example, a gene-centric approach in HCH-stressed niches has shown that LinA and LinB protein sequences from metagenomes tend to cluster, suggesting an evolution of these proteins within the contaminated environment. researchgate.netinscr.co.in

Metatranscriptomics, on the other hand, provides a snapshot of the actively expressed genes within a microbial community. This technique helps in understanding which metabolic pathways are active under specific environmental conditions. In the context of HCH degradation, metatranscriptomics can reveal the expression levels of lin genes and other related catabolic genes, confirming their functional role in the in-situ bioremediation process. By analyzing the transcriptome of microbial communities in HCH-polluted environments, researchers can identify the key players and the specific degradation pathways being utilized. The integration of metagenomic and metatranscriptomic data allows for a more comprehensive understanding of the microbial ecology of HCH degradation, linking the genetic potential of a community to its actual metabolic activity. nih.govnih.govfrontiersin.org

Table 1: Dominant Microbial Phyla at HCH Contaminated Sites